2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a 1-methylcyclopropyl substituent at the α-carbon. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its steric and electronic properties, which influence peptide stability and interactions with biological targets.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(11-12-21)22(2,19(24)25)23-20(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDHPOWSGRCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or other parts of the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified cyclopropyl groups .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted reactions. The compound’s molecular targets include the amine groups of amino acids and peptides, and its pathways involve the sequential addition and removal of the Fmoc group to build the desired peptide sequence .
Comparison with Similar Compounds
Cycloalkyl Substituents
- 1-Methylcyclobutyl Analog: The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid (CAS 1869480-16-9) replaces the cyclopropyl group with a larger cyclobutyl ring. This modification increases steric bulk, which may reduce binding flexibility in peptide-receptor interactions but improve metabolic stability. Molecular weight increases from ~339.39 (cyclopropyl) to ~353.42 g/mol (cyclobutyl) .
- Cycloheptane Derivative: (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid (CAS 1335031-57-6) introduces a seven-membered ring, significantly altering conformational dynamics. This compound is used in constrained peptide design but may exhibit lower solubility due to increased hydrophobicity .
Aromatic and Heteroaromatic Substituents
- 3,4-Dimethylbiphenyl Derivative: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethyl-[1,1-biphenyl]-4-yl)propanoic acid (WX150116) incorporates a bulky biphenyl group. This enhances π-π stacking interactions in hydrophobic binding pockets, making it valuable in kinase inhibitor design .
- Indole-Containing Analog: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid (EN300-81250) replaces the cyclopropyl with an indole moiety. The indole’s hydrogen-bonding capacity improves interactions with serotonin receptors, as seen in neuroactive peptide analogs .
Functional Group Modifications
Fluorinated Derivatives
- 3,3,3-Trifluoropropanoic Acid: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid (CAS 1936532-04-5) introduces trifluoromethyl groups, enhancing electronegativity and metabolic stability. Fluorination increases molecular weight to ~365.34 g/mol and may improve blood-brain barrier permeability .
Thiol and Allyl Derivatives
- (R)-3-Mercaptopropanoic Acid: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4) includes a thiol group, enabling disulfide bond formation in peptide cyclization. Its molecular weight (365.40 g/mol) and reactivity differ significantly from the target compound .
- Allyloxycarbonyl Derivative: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS 178924-05-5) features an allyl-protected amine, useful in orthogonal protection strategies. Its molecular formula (C22H22N2O6) reflects increased complexity compared to the cyclopropyl analog .
Physicochemical and Analytical Data Comparison
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a significant compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. Its molecular formula is , with a molecular weight of approximately 482.6 g/mol.
Biological Activity Overview
Research indicates that derivatives of fluorenes, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through specific interactions with cellular targets .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The Fmoc group protects the amino group during synthesis while allowing for subsequent modifications that enhance biological activity. The unique structure facilitates binding interactions with target molecules, potentially modulating enzyme or receptor activity.
Antimicrobial Studies
A study demonstrated that fluorenyl derivatives possess significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic pathways.
Anticancer Research
Research has indicated that the compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines in vitro .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
